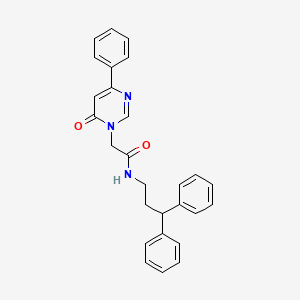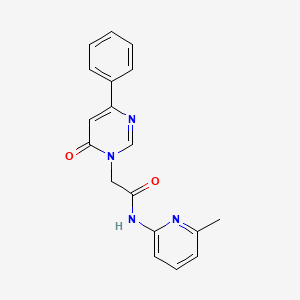
N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide, often referred to as N-(3,3-DPPA), is a synthetic compound with a variety of applications in the field of scientific research. This compound has been studied extensively in the laboratory and is known to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-(3,3-DPPA) has been extensively studied in the laboratory and has been found to have a variety of applications in the field of scientific research. It has been used as a model compound for studying the effects of various biological processes, such as enzyme activity, gene expression, and signal transduction. It has also been used to investigate the effects of drugs on the nervous system, as well as to explore the effects of various environmental toxins.
Mécanisme D'action
N-(3,3-DPPA) has been found to interact with a variety of different proteins and receptors in the body. It has been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmission in the brain. It has also been found to bind to the 5-HT1A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
N-(3,3-DPPA) has been found to have a variety of biochemical and physiological effects. It has been found to have anxiolytic, antidepressant, and anticonvulsant effects. It has also been found to have neuroprotective, anti-inflammatory, and anti-oxidant effects. In addition, it has been found to have anti-tumor and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,3-DPPA) has a number of advantages for laboratory experiments. It is relatively stable and easy to synthesize, and it has a low toxicity profile. Additionally, it has a wide range of applications in the field of scientific research. However, it is important to note that N-(3,3-DPPA) is not approved for human or animal use and should only be used in laboratory experiments.
Orientations Futures
N-(3,3-DPPA) has a wide range of potential applications in the field of scientific research. Possible future directions include further exploration of the compound’s effects on various biological processes, such as enzyme activity, gene expression, and signal transduction. Additionally, further research into the compound’s effects on the nervous system, as well as its potential applications in the treatment of various diseases, could yield valuable insights. Finally, further exploration of the compound’s anti-tumor and anti-cancer effects could lead to the development of novel therapeutic strategies.
Méthodes De Synthèse
N-(3,3-DPPA) is synthesized through a two-step process. The first step involves the reaction of 3,3-diphenylpropyl chloride with 6-oxo-4-phenyl-1,6-dihydropyrimidine in the presence of an acid catalyst. The second step involves the acetylation of the resulting product with acetic anhydride. The resulting compound is then purified by recrystallization.
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c31-26(19-30-20-29-25(18-27(30)32)23-14-8-3-9-15-23)28-17-16-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,18,20,24H,16-17,19H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTSIBBAFBSIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate](/img/structure/B6541425.png)
![N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541428.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6541445.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541467.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541469.png)
![N-[(3-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541471.png)

![3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541488.png)
![1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B6541497.png)